Cas no 2229385-71-9 (tert-butyl N-3-(azetidin-3-yl)-4-methoxyphenylcarbamate)

Technical Introduction: tert-Butyl N-3-(azetidin-3-yl)-4-methoxyphenylcarbamate is a versatile intermediate in organic synthesis, particularly valued for its azetidine and carbamate functional groups. The tert-butyloxycarbonyl (Boc) protecting group enhances stability during reactions, while the azetidine ring offers conformational rigidity, beneficial for medicinal chemistry applications. The 4-methoxyphenyl moiety further contributes to its utility in designing pharmacologically active compounds. This compound is particularly useful in peptide coupling and heterocyclic synthesis, where its balanced reactivity and protective group compatibility are advantageous. Its well-defined structure and purity make it a reliable choice for research and development in drug discovery and fine chemical synthesis.
tert-butyl N-3-(azetidin-3-yl)-4-methoxyphenylcarbamate structure
2229385-71-9 structure
Product Name:tert-butyl N-3-(azetidin-3-yl)-4-methoxyphenylcarbamate
CAS No:2229385-71-9
MF:C15H22N2O3
MW:278.346784114838
CID:6420193
PubChem ID:165651731
Update Time:2025-10-30

tert-butyl N-3-(azetidin-3-yl)-4-methoxyphenylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-3-(azetidin-3-yl)-4-methoxyphenylcarbamate
    • EN300-1892713
    • tert-butyl N-[3-(azetidin-3-yl)-4-methoxyphenyl]carbamate
    • 2229385-71-9
    • Inchi: 1S/C15H22N2O3/c1-15(2,3)20-14(18)17-11-5-6-13(19-4)12(7-11)10-8-16-9-10/h5-7,10,16H,8-9H2,1-4H3,(H,17,18)
    • InChI Key: NQFGZJIJWUMBSS-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1C1CNC1)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 278.16304257g/mol
  • Monoisotopic Mass: 278.16304257g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 337
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 59.6Ų

tert-butyl N-3-(azetidin-3-yl)-4-methoxyphenylcarbamate Pricemore >>

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Additional information on tert-butyl N-3-(azetidin-3-yl)-4-methoxyphenylcarbamate

Comprehensive Overview of tert-butyl N-3-(azetidin-3-yl)-4-methoxyphenylcarbamate (CAS No. 2229385-71-9) and Its Applications

In the rapidly evolving field of pharmaceutical and organic chemistry, tert-butyl N-3-(azetidin-3-yl)-4-methoxyphenylcarbamate (CAS No. 2229385-71-9) has emerged as a compound of significant interest. This molecule, characterized by its unique azetidine and methoxyphenyl moieties, is widely studied for its potential applications in drug discovery and material science. Researchers are particularly intrigued by its structural versatility, which allows for modifications to enhance bioavailability and target specificity.

The compound's carbamate group, protected by a tert-butyl moiety, offers stability under various synthetic conditions, making it a valuable intermediate in multi-step organic syntheses. Recent studies highlight its role in the development of kinase inhibitors and GPCR modulators, aligning with the growing demand for precision medicine. As the pharmaceutical industry shifts toward personalized therapies, tert-butyl N-3-(azetidin-3-yl)-4-methoxyphenylcarbamate is gaining traction for its potential to address unmet medical needs.

One of the most searched questions in academic and industrial circles is: "How does the azetidine ring influence the pharmacokinetics of drug candidates?" This compound provides a compelling case study, as the azetidin-3-yl group contributes to improved metabolic stability and membrane permeability. These properties are critical for optimizing drug candidates, especially in oncology and neurology research, where blood-brain barrier penetration is often a challenge.

Another hot topic is the compound's relevance to green chemistry. With increasing regulatory pressure to reduce hazardous waste, synthetic routes involving tert-butyl N-3-(azetidin-3-yl)-4-methoxyphenylcarbamate are being refined to minimize environmental impact. Innovations such as catalytic hydrogenation and solvent-free reactions are being explored to align with sustainability goals while maintaining high yields.

From a commercial perspective, the demand for high-purity intermediates like this compound is rising, driven by the expansion of contract research organizations (CROs) and generic drug manufacturers. Its CAS No. 2229385-71-9 is frequently queried in chemical databases, underscoring its importance in patent literature and regulatory submissions. Analysts predict steady growth in its market value, particularly in Asia-Pacific regions where pharmaceutical R&D investments are surging.

In summary, tert-butyl N-3-(azetidin-3-yl)-4-methoxyphenylcarbamate represents a nexus of innovation in medicinal chemistry. Its structural features, combined with evolving synthetic methodologies, position it as a key player in the development of next-generation therapeutics. As research continues to unravel its full potential, this compound is poised to remain a focal point in both academic and industrial laboratories worldwide.

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